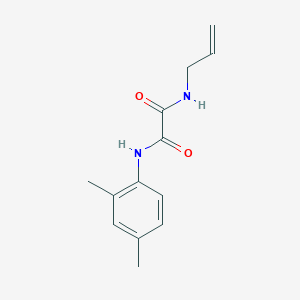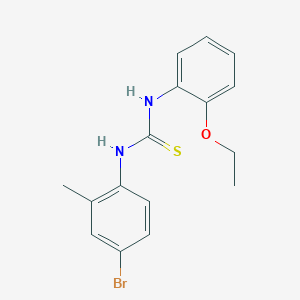
N-tert-butyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide
Vue d'ensemble
Description
N-tert-butyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxy group, and a piperidin-1-ylsulfonyl group attached to a benzamide core
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to targetSterol 14-alpha demethylase (CYP51) protein from C. albicans . This protein plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes.
Mode of Action
It’s known that compounds targeting cyp51 typically work by inhibiting the enzyme’s activity, disrupting sterol biosynthesis, and leading to alterations in the fungal cell membrane that can inhibit growth and proliferation .
Biochemical Pathways
The compound likely affects the sterol biosynthesis pathway due to its interaction with CYP51 . By inhibiting CYP51, it disrupts the conversion of lanosterol to ergosterol, a key component of fungal cell membranes. This disruption can lead to an accumulation of toxic intermediates and a deficiency of ergosterol, impairing cell membrane function and integrity, and ultimately inhibiting the growth and proliferation of the fungus.
Result of Action
The result of the compound’s action would likely be the inhibition of fungal growth and proliferation due to the disruption of sterol biosynthesis . This could potentially lead to the death of the fungus, depending on the extent of the disruption and the fungus’s ability to adapt or compensate for the loss of ergosterol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The tert-butyl group is introduced through alkylation reactions, while the methoxy group is added via methylation. The piperidin-1-ylsulfonyl group is incorporated through sulfonylation reactions. These reactions often require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the benzamide core can produce benzylamine derivatives.
Applications De Recherche Scientifique
N-tert-butyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butyl-4-methoxybenzamide: Lacks the piperidin-1-ylsulfonyl group, resulting in different chemical and biological properties.
4-tert-butyl-N-(3-methoxypropyl)benzamide: Contains a different alkyl group, leading to variations in reactivity and applications.
N-(4-butylphenyl)-4-methoxybenzamide: Features a butyl group instead of a tert-butyl group, affecting its chemical behavior.
Uniqueness
N-tert-butyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the piperidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
N-tert-butyl-4-methoxy-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-17(2,3)18-16(20)13-8-9-14(23-4)15(12-13)24(21,22)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYFVJTQQJZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE](/img/structure/B4609021.png)
![N-(2-BROMOPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4609029.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4609038.png)
![N-[4-(tert-butylsulfamoyl)phenyl]pentanamide](/img/structure/B4609060.png)
![N-[2-(4-morpholinylmethyl)benzyl]-N'-phenylurea](/img/structure/B4609068.png)
![N-(4-chlorophenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4609070.png)
![3-METHYL-N-[3-OXO-3-(4-PHENYLPIPERAZINO)PROPYL]BENZAMIDE](/img/structure/B4609078.png)
![2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE](/img/structure/B4609079.png)

![4-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B4609093.png)

![1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine](/img/structure/B4609112.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4609124.png)
